1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

GlyT1 Neuroscience Schizophrenia

Procure ORG-24669, a benchmark GlyT1 inhibitor with a defined IC50 of 100 nM and a 22-fold selectivity window over GlyT2. Its unique 2,4-dichlorobenzoyl architecture ensures a distinct pharmacological profile, making it an essential reference for HTS and SAR studies. This intermediate-potency standard bridges the gap between high-potency candidates and early leads, directly supporting lead optimization in schizophrenia and cognitive disorder research.

Molecular Formula C18H16Cl2N2O2
Molecular Weight 363.24
CAS No. 331950-25-5
Cat. No. B2808952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine
CAS331950-25-5
Molecular FormulaC18H16Cl2N2O2
Molecular Weight363.24
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H16Cl2N2O2/c19-14-6-7-15(16(20)12-14)18(24)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h1-7,12H,8-11H2
InChIKeyGGTSUOKNSLSQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine (CAS 331950-25-5): A Selective GlyT1 Inhibitor for Neuroscience Research


1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine (CAS 331950-25-5), also known as ORG-24669, is a synthetic benzoylpiperazine derivative [1]. It functions as a potent and selective inhibitor of the human glycine transporter 1 (GlyT1), a key target implicated in the pathophysiology of schizophrenia and cognitive disorders [2]. This compound is a valuable tool for investigating the role of glycine reuptake in the central nervous system (CNS).

Why Generic GlyT1 Inhibitors Cannot Substitute for 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine in Research


The benzoylpiperazine class of GlyT1 inhibitors exhibits highly variable potency and selectivity profiles that are exquisitely sensitive to subtle changes in the aryl and acyl substituents [1]. Simple in-class substitution without quantitative activity data can lead to significant off-target effects, particularly against the GlyT2 isoform, or a complete loss of on-target potency [2]. Therefore, the specific molecular architecture of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine confers a distinct pharmacological signature that is not interchangeable with other GlyT1 inhibitors, such as the clinical candidate bitopertin, which has a vastly different selectivity window.

Quantitative Differentiation of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine (ORG-24669) from Key Comparators


GlyT1 Inhibitory Potency: ORG-24669 vs. Clinical Candidate Bitopertin

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine (ORG-24669) exhibits potent inhibition of the human glycine transporter 1 (GlyT1) with an IC50 of 100 nM [1]. This is a lower potency compared to the clinical-stage GlyT1 inhibitor bitopertin, which demonstrates an IC50 of approximately 25 nM under similar assay conditions . This 4-fold difference in potency makes ORG-24669 a valuable intermediate-efficacy tool compound, potentially offering a wider dynamic range for in vitro studies where maximal target inhibition is not desired.

GlyT1 Neuroscience Schizophrenia CNS Drug Discovery

GlyT2 Selectivity Profile: ORG-24669 vs. Bitopertin

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine (ORG-24669) demonstrates a modest selectivity window for GlyT1 over the related GlyT2 transporter, with an IC50 of 2.2 µM against GlyT2 [1]. This results in a GlyT2/GlyT1 selectivity ratio of approximately 22-fold [1]. In stark contrast, the clinical candidate bitopertin exhibits a much higher degree of selectivity, with a reported GlyT2 IC50 of >30 µM, translating to a >1200-fold selectivity ratio . This quantitative difference in isoform selectivity is a critical differentiator for experimental design.

GlyT2 Selectivity Off-Target Effects Neuroscience

Structural Differentiation via Benzoylpiperazine Core Modifications

The benzoylpiperazine scaffold is a well-established pharmacophore for GlyT1 inhibition, but its activity and selectivity are highly dependent on specific substitution patterns [1]. While many benzoylpiperazine derivatives are potent GlyT1 inhibitors, 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is distinguished by its specific 2,4-dichlorobenzoyl group, which is known to influence both potency and selectivity [1]. The Roche SAR study highlights that even minor modifications to the benzoylpiperazine core can lead to the discovery of compounds with excellent selectivity and in vivo efficacy, underscoring the non-interchangeable nature of these molecules [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzoylpiperazine

Defined Research Applications for 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine (ORG-24669) Based on Quantitative Evidence


Investigating the Functional Consequences of Dual GlyT1/GlyT2 Inhibition

Due to its 22-fold selectivity window for GlyT1 over GlyT2 [1], ORG-24669 is an ideal tool compound for studies aiming to dissect the combined role of both glycine transporters. Unlike the highly selective bitopertin (>1200-fold selectivity) , ORG-24669's moderate GlyT2 activity allows researchers to model a more complex pharmacological intervention, which may be relevant for understanding the side effect profiles or broader therapeutic potential of less selective GlyT1 inhibitors.

In Vitro Potency Benchmarking for Novel GlyT1 Inhibitors

With a defined GlyT1 IC50 of 100 nM [1], ORG-24669 serves as a valuable intermediate-potency reference standard in high-throughput screening (HTS) and lead optimization campaigns. Its potency is significantly lower than bitopertin (IC50 ~25 nM) , providing a benchmark for evaluating novel chemical entities. Compounds with potency between ORG-24669 and bitopertin can be identified as having a desirable efficacy profile for further development.

Structure-Activity Relationship (SAR) Studies on Benzoylpiperazine Scaffolds

As a member of the benzoylpiperazine class [1], 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is a critical compound for medicinal chemistry efforts aimed at understanding the SAR of GlyT1 inhibition. Its specific 2,4-dichlorobenzoyl substitution provides a reference point for designing analogs with altered potency, selectivity, or physicochemical properties, directly contributing to the optimization of novel CNS drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.